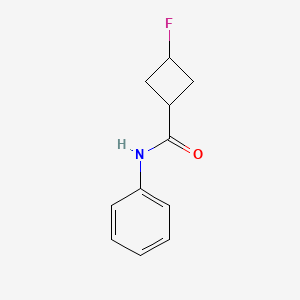
(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide is a chiral compound with significant interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable cyclobutane derivative with a fluorinating agent, followed by the introduction of the phenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce cyclobutanol or cyclobutylamine derivatives.
Applications De Recherche Scientifique
(1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in studies involving enzyme interactions and protein binding due to its unique structure.
Industry: The compound is utilized in the development of advanced materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which (1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorine atom and phenyl group play crucial roles in binding to enzymes or receptors, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1r,3r)-3-chloro-N-phenylcyclobutane-1-carboxamide
- (1r,3r)-3-bromo-N-phenylcyclobutane-1-carboxamide
- (1r,3r)-3-iodo-N-phenylcyclobutane-1-carboxamide
Uniqueness
Compared to its analogs, (1r,3r)-3-fluoro-N-phenylcyclobutane-1-carboxamide exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity, making it a valuable molecule in various research applications.
Propriétés
Formule moléculaire |
C11H12FNO |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
3-fluoro-N-phenylcyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H12FNO/c12-9-6-8(7-9)11(14)13-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14) |
Clé InChI |
HVEJKXDMQHSCOP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1F)C(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride](/img/structure/B15317287.png)
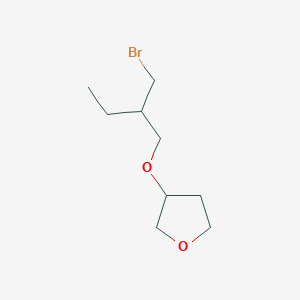

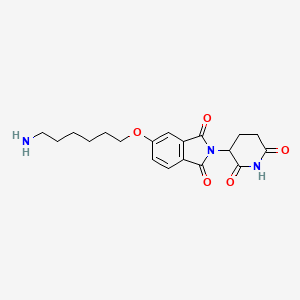
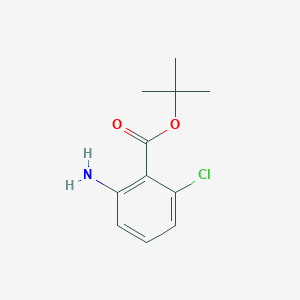
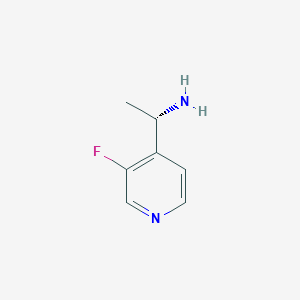
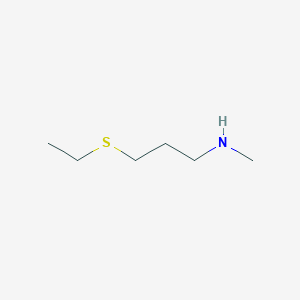
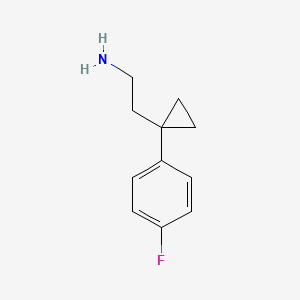
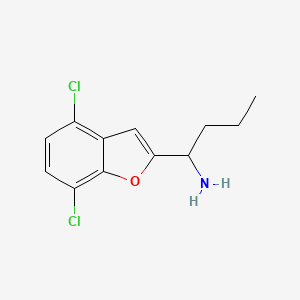
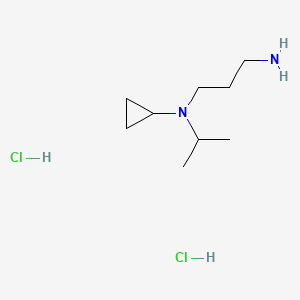
![3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
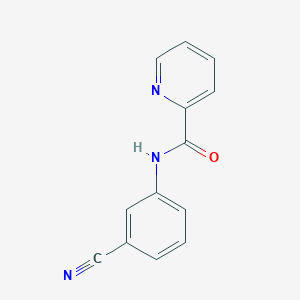
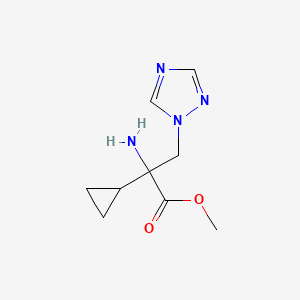
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15317352.png)
